molecular formula C10H7ClN2O2 B8276967 4-chloro-5-phenoxy-2H-pyridazin-3-one

4-chloro-5-phenoxy-2H-pyridazin-3-one

Cat. No.: B8276967
M. Wt: 222.63 g/mol
InChI Key: VWMWCPAGMRTIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-phenoxy-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-4-phenoxy-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN2O2/c11-9-8(6-12-13-10(9)14)15-7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

VWMWCPAGMRTIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-5-phenoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (2.84 g, 9.25 mmol) in methanol (6.17 mL, 1.5M) was treated with a 6N aqueous hydrochloric acid solution (7.71 mL, 1.2M). The reaction solution was heated to 110° C., where it stirred for 4 h and was then allowed to completely cool down to 25° C. The reaction was then diluted with water (200 mL). The resulting white precipitate was collected by filtration, washed with water (2×50 mL), and dried in vacuo to afford 4-chloro-5-phenoxy-2H-pyridazin-3-one (1.78 g, 86%) as a white solid; ES+-HRMS m/e calcd for C10H7N2O2Cl [M+H+] 223.0269, found 223.0269.
Name
4-chloro-5-phenoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.